

A Comparative Analysis of ALK2 Inhibitors: LDN-212854 vs. INCB000928 (Zilurgisertib)

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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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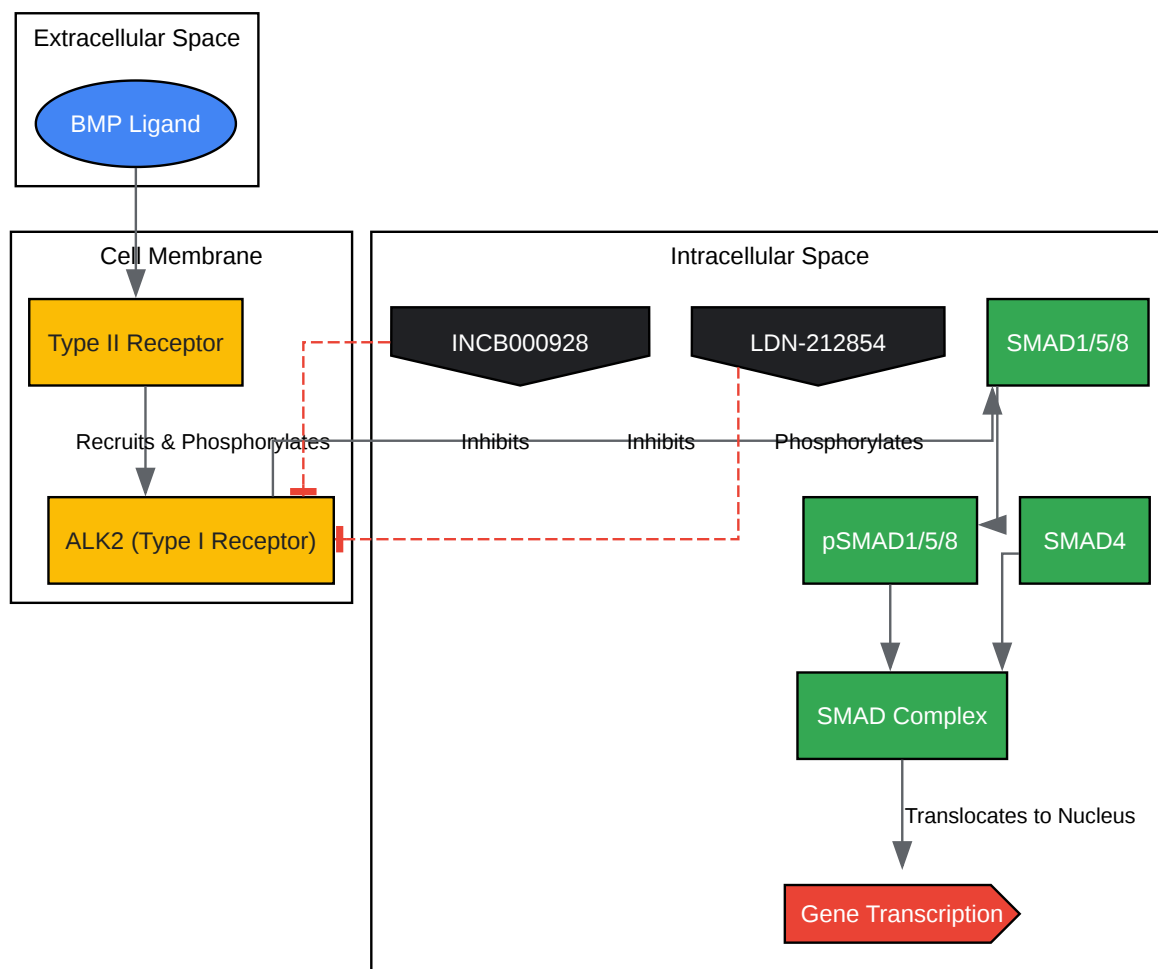
This guide provides a detailed comparison of two prominent small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), **LDN-212854** and INCB000928 (also known as zilurgisertib). Both compounds have demonstrated significant therapeutic potential in preclinical models of diseases driven by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain types of anemia. This document aims to present a comprehensive overview of their biochemical potency, cellular activity, and in vivo efficacy, supported by available experimental data and protocols.

At a Glance: Key Differences

Feature	LDN-212854	INCB000928 (Zilurgisertib)
Primary Therapeutic Focus	Preclinical research, primarily in FOP.[1][2]	Clinical development for FOP and anemia of chronic disease.[3][4][5]
Development Stage	Preclinical; no known clinical trials.	Phase 2 Clinical Trials.[5][6]
Reported Potency (ALK2 IC50)	~1.3 nM[7]	~15 nM[8]
Key Preclinical Findings	Potent inhibition of heterotopic ossification in a mouse model of FOP.[1][2]	Inhibition of heterotopic ossification in a mouse model of FOP and improvement of anemia in mouse models.[8][9]
Clinical Significance	A valuable tool for preclinical research into ALK2 signaling.	A promising therapeutic candidate with demonstrated safety and preliminary efficacy in human trials.[10][11]

Mechanism of Action: Targeting the ALK2 Signaling Pathway

Both **LDN-212854** and **INCB000928** are ATP-competitive inhibitors of the ALK2 kinase domain. [7][9] ALK2, a type I bone morphogenetic protein (BMP) receptor, plays a crucial role in various physiological processes, including bone formation and iron homeostasis. Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, are the primary cause of FOP, leading to uncontrolled bone growth in soft tissues.[5] Dysregulated ALK2 signaling also contributes to elevated levels of hepcidin, a key regulator of iron metabolism, resulting in anemia of chronic disease.[3][12] By blocking the kinase activity of ALK2, both inhibitors prevent the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, thereby mitigating the pathological consequences of aberrant ALK2 activation.



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Caption: Inhibition of the ALK2 signaling pathway by **LDN-212854** and **INCB000928**.

Quantitative Data Comparison

The following tables summarize the available quantitative data for **LDN-212854** and **INCB000928**. It is important to note that these values were obtained from different studies and under potentially different experimental conditions, thus direct comparison should be made with caution.

Table 1: In Vitro Potency and Selectivity

Parameter	LDN-212854	INCB000928 (Zilurgisertib)
ALK2 IC50	1.3 nM[7]	15 nM[8]
ALK1 IC50	2.40 nM[7]	Data not available
SMAD1/5 Phosphorylation IC50	37 nM (BMP7-induced in BMPR2-/- cells)[13]	63 nM[8]
Hepcidin Production IC50	Data not available	20 nM (BMP-6 stimulated in Huh-7 cells)[8]
Selectivity (ALK2 vs. ALK5)	~7000-fold[2]	Data not available

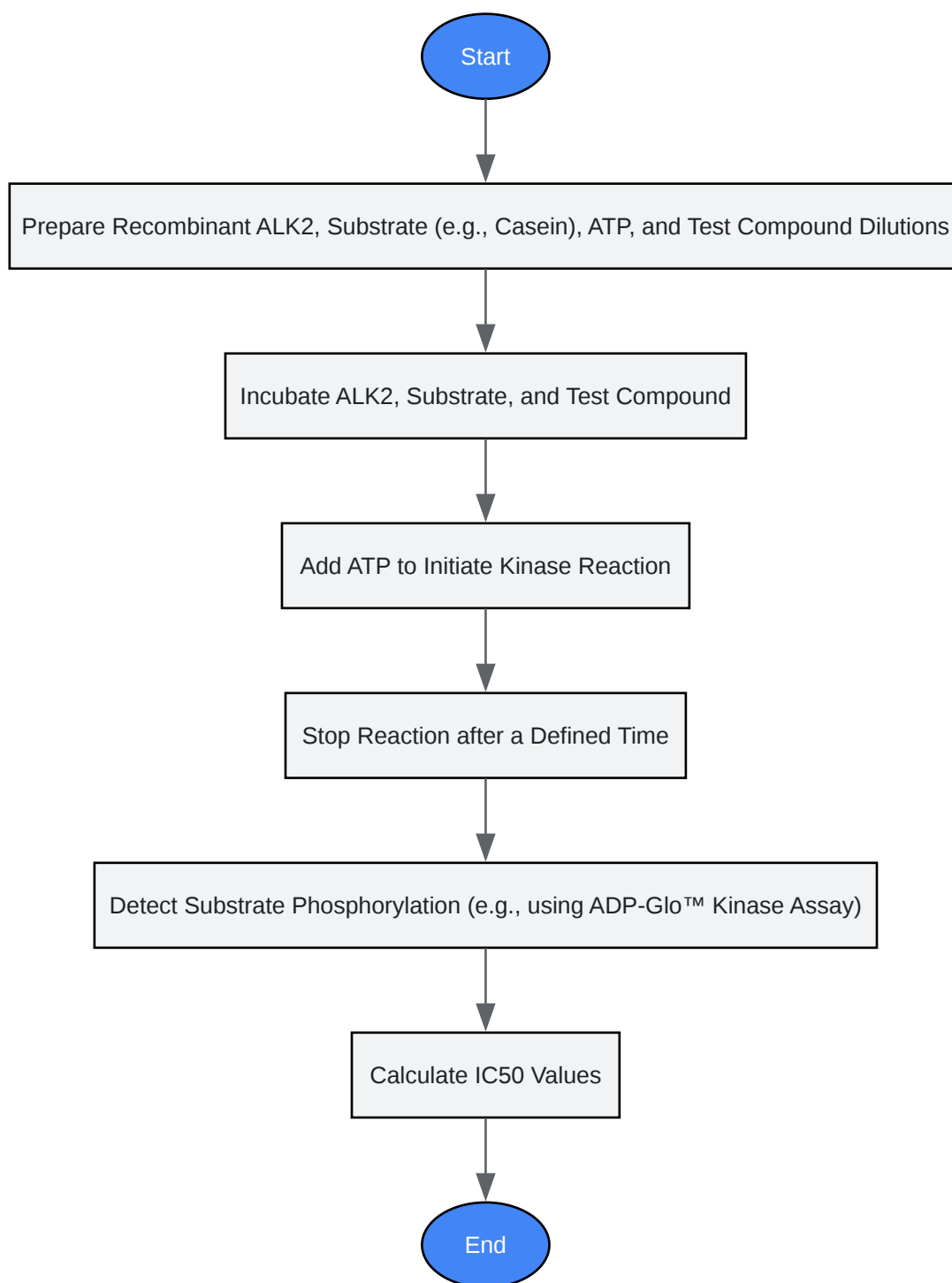
Table 2: Preclinical In Vivo Efficacy

Animal Model	Compound	Dosing Regimen	Key Findings
FOP (Inducible transgenic mutant ALK2 mouse model)	LDN-212854	6 mg/kg, intraperitoneal injection, twice daily for 4 weeks[7]	Potently inhibited heterotopic ossification.[1][2]
FOP (Mouse model)	INCB000928 (Zilurgisertib)	Not specified	Strong suppression of heterotopic ossification.[5][6]
Anemia (Tumor- and inflammation-induced mouse models)	INCB000928 (Zilurgisertib)	Not specified	Improved red blood cell count, hemoglobin, and hematocrit levels; decreased hepcidin levels.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro kinase inhibitory activity of compounds like **LDN-212854** and INCB000928 involves a cell-free enzymatic assay.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

- **Reagents:** Recombinant human ALK2 kinase domain, a suitable substrate (e.g., casein or a specific peptide), ATP, and the test compound (**LDN-212854** or INCB000928) at various concentrations are prepared in a kinase assay buffer.
- **Reaction:** The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate. The kinase reaction is initiated by the addition of ATP.
- **Detection:** After a specific incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.
- **Analysis:** The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

SMAD Phosphorylation Assay (Western Blot)

This assay measures the ability of the inhibitors to block the phosphorylation of SMAD proteins in a cellular context.

Methodology:

- **Cell Culture and Treatment:** Cells (e.g., BMPR2-deficient pulmonary vascular smooth muscle cells or Huh7 human hepatoma cells) are cultured and then starved of serum before treatment.
- **Stimulation and Inhibition:** Cells are pre-incubated with various concentrations of **LDN-212854** or INCB000928 for a specific duration, followed by stimulation with a BMP ligand (e.g., BMP7 or BMP6) to induce SMAD phosphorylation.
- **Cell Lysis and Protein Quantification:** After stimulation, cells are lysed, and the total protein concentration is determined.
- **Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).

- **Detection and Analysis:** Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified. The ratio of phosphorylated SMAD to total SMAD is calculated to determine the inhibitory effect of the compound.

In Vivo Heterotopic Ossification (FOP) Mouse Model

This model assesses the efficacy of the inhibitors in preventing ectopic bone formation.

Methodology:

- **Animal Model:** An inducible transgenic mouse model expressing a constitutively active form of ALK2 (e.g., ALK2Q207D) or a knock-in model with the FOP-causing mutation (e.g., Acvr1R206H) is used.[\[1\]](#)[\[14\]](#)
- **Induction of Heterotopic Ossification:** Ectopic bone formation is induced, for example, by an intramuscular injection of an adenovirus expressing Cre recombinase (in the case of Cre-LoxP models) or by muscle injury.
- **Drug Administration:** Mice are treated with the test compound (e.g., **LDN-212854** administered intraperitoneally) or a vehicle control over a specified period.
- **Assessment of Heterotopic Ossification:** The extent of heterotopic bone formation is evaluated at the end of the study using methods such as micro-computed tomography (μ CT) imaging and histological analysis of the affected tissues.

Clinical Development of INCB000928 (Zilurgisertib)

INCB000928 (zilurgisertib) is currently in clinical development for multiple indications.

- **Fibrodysplasia Ossificans Progressiva (FOP):** A Phase 2 trial (PROGRESS, NCT05090891) is evaluating the efficacy and safety of zilurgisertib in patients with FOP.[\[5\]](#)[\[6\]](#)
- **Anemia:** A Phase 1/2 study (NCT04455841) is assessing the safety and efficacy of zilurgisertib as a monotherapy or in combination with ruxolitinib in patients with anemia due to myeloproliferative disorders, such as myelofibrosis.[\[10\]](#)[\[15\]](#)[\[16\]](#) Preliminary results from this study have shown that zilurgisertib was generally well-tolerated and led to a reduction in hepcidin levels, with some patients showing improvements in hemoglobin levels.[\[10\]](#)[\[11\]](#)

Conclusion

Both **LDN-212854** and INCB000928 are potent and selective inhibitors of ALK2 with demonstrated therapeutic potential in preclinical models. **LDN-212854** has proven to be a valuable research tool for elucidating the role of ALK2 in disease. INCB000928 (zilurgisertib) has progressed into clinical trials and has shown promising early results in treating FOP and anemia of chronic disease. The data presented in this guide highlights the significant advancements in the development of targeted therapies for ALK2-driven disorders and provides a basis for further research and clinical investigation in this area.

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